
4-(2-Carboxy-1-methyl-ethyl)-benzoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Carboxy-1-methyl-ethyl)-benzoic acid methyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the carboxylic acid group is esterified with methanol, and a 2-carboxy-1-methyl-ethyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Carboxy-1-methyl-ethyl)-benzoic acid methyl ester typically involves the esterification of 4-(2-Carboxy-1-methyl-ethyl)-benzoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
4-(2-Carboxy-1-methyl-ethyl)-benzoic acid+MethanolH2SO44-(2-Carboxy-1-methyl-ethyl)-benzoic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Carboxy-1-methyl-ethyl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid in the presence of a strong acid or base.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide, reflux conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Hydrolysis: 4-(2-Carboxy-1-methyl-ethyl)-benzoic acid and methanol.
Reduction: 4-(2-Hydroxy-1-methyl-ethyl)-benzoic acid methyl ester.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(2-Carboxy-1-methyl-ethyl)-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Carboxy-1-methyl-ethyl)-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Carboxy-ethyl)-benzoic acid methyl ester
- 4-(2-Carboxy-1-methyl-ethyl)-benzoic acid ethyl ester
- 4-(2-Carboxy-1-methyl-ethyl)-benzoic acid
Uniqueness
4-(2-Carboxy-1-methyl-ethyl)-benzoic acid methyl ester is unique due to the presence of both a carboxylic acid and an ester group, which allows it to participate in a wide range of chemical reactions. Its structure also provides a balance between hydrophilic and hydrophobic properties, making it versatile for various applications.
Propiedades
Fórmula molecular |
C12H14O4 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
3-(4-methoxycarbonylphenyl)butanoic acid |
InChI |
InChI=1S/C12H14O4/c1-8(7-11(13)14)9-3-5-10(6-4-9)12(15)16-2/h3-6,8H,7H2,1-2H3,(H,13,14) |
Clave InChI |
BEYXKQCFGVHSHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)O)C1=CC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


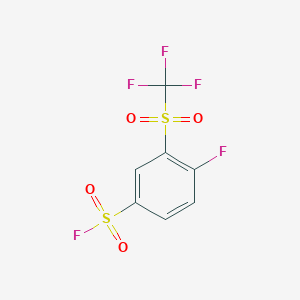
![rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13578530.png)
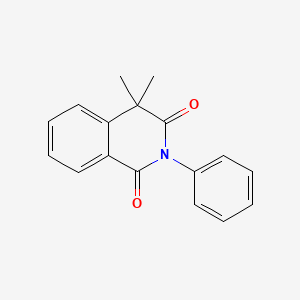
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide](/img/structure/B13578551.png)
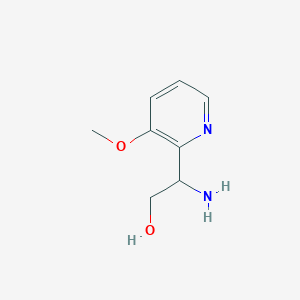
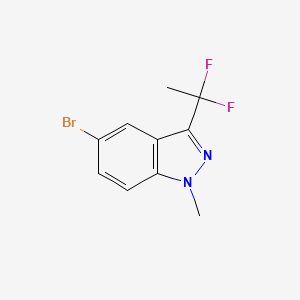

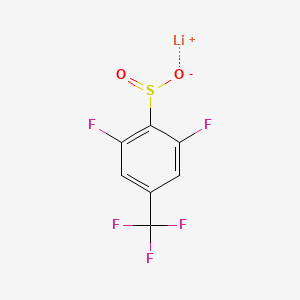

![methyl3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate](/img/structure/B13578584.png)
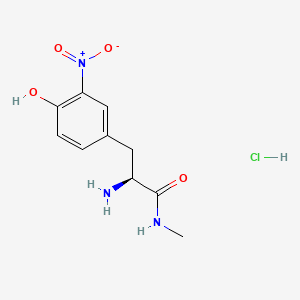
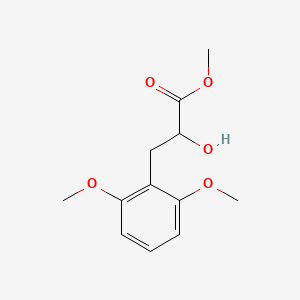

![5-Methyl-1,6-dioxaspiro[2.5]octane](/img/structure/B13578599.png)
